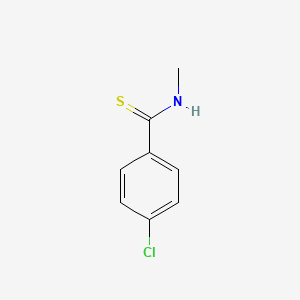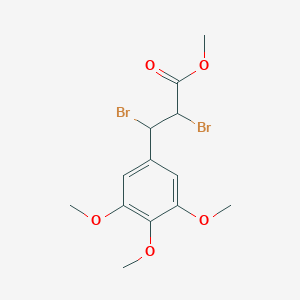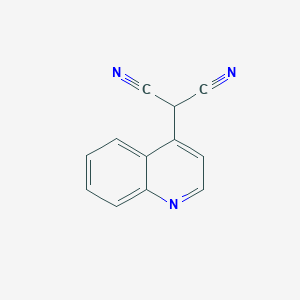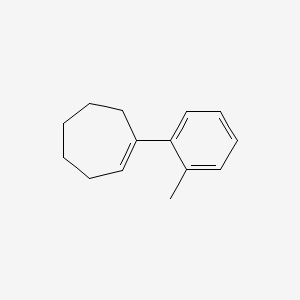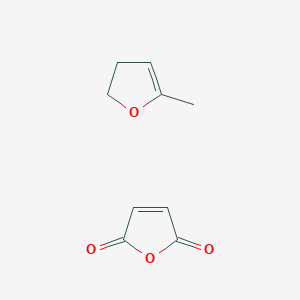
furan-2,5-dione;5-methyl-2,3-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2,5-dione and 5-methyl-2,3-dihydrofuran are two distinct but related organic compounds. Furan-2,5-dione, also known as maleic anhydride, is a versatile chemical used in various industrial applications. It is characterized by a five-membered ring structure with two carbonyl groups at positions 2 and 5. On the other hand, 5-methyl-2,3-dihydrofuran is a derivative of furan, featuring a methyl group at position 5 and a partially saturated ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2,5-dione can be synthesized through the oxidation of benzene or butane. The process typically involves the use of a vanadium-phosphorus oxide catalyst at high temperatures (400-450°C) and pressures. The reaction yields maleic anhydride along with water as a byproduct .
5-methyl-2,3-dihydrofuran can be prepared via the hydrogenation of 5-methylfuran. This reaction is usually carried out in the presence of a palladium catalyst under mild conditions (room temperature and atmospheric pressure) .
Industrial Production Methods
The industrial production of furan-2,5-dione primarily involves the oxidation of n-butane in a fixed-bed reactor. This method is preferred due to its cost-effectiveness and high yield. The process operates at temperatures ranging from 400 to 450°C and pressures of 1-2 atm .
5-methyl-2,3-dihydrofuran is produced on a smaller scale, often through batch processes involving the hydrogenation of 5-methylfuran. The reaction conditions are optimized to ensure high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
Furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid.
Reduction: It can be reduced to form succinic anhydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
5-methyl-2,3-dihydrofuran also participates in several reactions:
Hydrogenation: It can be further hydrogenated to form 5-methyltetrahydrofuran.
Oxidation: It can be oxidized to form 5-methylfuran-2,3-dione.
Common Reagents and Conditions
Oxidation of furan-2,5-dione: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction of furan-2,5-dione: Common reagents include lithium aluminum hydride and sodium borohydride.
Hydrogenation of 5-methyl-2,3-dihydrofuran: Palladium on carbon is a common catalyst used under mild conditions.
Major Products Formed
Oxidation of furan-2,5-dione: Maleic acid.
Reduction of furan-2,5-dione: Succinic anhydride.
Hydrogenation of 5-methyl-2,3-dihydrofuran: 5-methyltetrahydrofuran
Scientific Research Applications
Furan-2,5-dione and 5-methyl-2,3-dihydrofuran have diverse applications in scientific research:
Mechanism of Action
Furan-2,5-dione exerts its effects through its highly reactive double bond and carbonyl groups. It acts as an electrophile, readily reacting with nucleophiles to form various adducts. This reactivity is exploited in Diels-Alder reactions and other synthetic transformations .
5-methyl-2,3-dihydrofuran’s mechanism of action involves its ability to undergo hydrogenation and oxidation reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Maleic acid: The hydrated form of furan-2,5-dione.
Succinic anhydride: A reduction product of furan-2,5-dione.
5-methyltetrahydrofuran: A hydrogenation product of 5-methyl-2,3-dihydrofuran
Uniqueness
Furan-2,5-dione’s unique reactivity and versatility make it a valuable compound in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .
5-methyl-2,3-dihydrofuran’s partial saturation and methyl substitution confer unique properties, making it a useful intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
31670-87-8 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
furan-2,5-dione;5-methyl-2,3-dihydrofuran |
InChI |
InChI=1S/C5H8O.C4H2O3/c1-5-3-2-4-6-5;5-3-1-2-4(6)7-3/h3H,2,4H2,1H3;1-2H |
InChI Key |
NFSHYSWPWPTXIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCO1.C1=CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)


![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)
![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)
